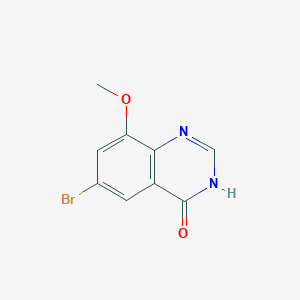

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHVBVMREUQUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1N=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminobenzamide with methoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions include various substituted quinazolinone derivatives, depending on the nucleophile used .

Scientific Research Applications

Anticancer Applications

1. Cytotoxic Activity:

Research indicates that derivatives of quinazolinone, including 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one, exhibit promising cytotoxic effects against various cancer cell lines. A study synthesized several quinazoline derivatives and evaluated their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The results showed significant cytotoxicity, with some compounds achieving IC50 values lower than standard chemotherapeutics like Erlotinib and Doxorubicin .

2. Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer progression. Molecular docking studies suggest that this compound can effectively bind to the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The binding affinity was calculated through molecular dynamics simulations, indicating stable interactions with the receptor .

Case Study 1: Anticancer Activity Evaluation

In one study, several quinazoline derivatives were synthesized and tested for their anticancer properties. Among them, compounds similar to this compound demonstrated notable selectivity toward cancer cells over normal cells, which is critical for developing safer cancer therapies .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that certain derivatives bind effectively to EGFR and exhibit potential as dual inhibitors of both EGFR and VEGFR pathways. This dual inhibition is advantageous in targeting multiple pathways involved in tumor growth .

Mechanism of Action

Comparison with Similar Compounds

6,8-Dibromo-3,4-Dihydroquinazolin-4-One

- Structure : Bromine substituents at positions 6 and 7.

- Molecular Weight : 311.41 g/mol (CAS: 17518-85-3) .

- Key Differences: The additional bromine increases molecular weight by ~53.4 g/mol compared to the mono-bromo compound. This enhances lipophilicity and may alter binding affinity in biological targets.

6-Nitro-3,4-Dihydroquinazolin-4-One

- Structure : Nitro group at position 4.

- Synthesis : Optimized via nitration at 40°C for 4.5 hours using activated carbon as a catalyst .

- Key Differences : The nitro group is electron-withdrawing, increasing reactivity toward nucleophilic substitution compared to bromine. However, it also risks forming dinitro byproducts at higher temperatures .

6-Methoxy-7-Hydroxyquinazolin-4-One

- Structure : Methoxy at position 6, hydroxyl at position 7.

- Properties : Melting point >255°C (decomposition), pKa ~8.07 .

Derivatives with Aryl and Thio Substituents

3-Aryl-3,4-Dihydroquinazolin-4-One Derivatives

Thioacetamide Hybrids

- Examples : $ N-(4-\text{oxo}-2-\text{thioxothiazolidin}-3-\text{yl})-2-((4-\text{oxo}-3-\text{arylquinazolin}-2-\text{yl})\text{thio})\text{acetamide} $ derivatives .

Physicochemical and Spectral Comparisons

Biological Activity

6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound contains a quinazolinone core, characterized by a bromine atom and a methoxy group at specific positions, which influence its pharmacological properties. The molecular formula of this compound is C₉H₇BrN₂O₂, with a molecular weight of approximately 255.07 g/mol. This article explores the biological activities associated with this compound, including its antimicrobial, cytotoxic, and potential anticancer effects.

Chemical Structure and Properties

The structure of this compound is significant in determining its biological activity. The presence of the methoxy group enhances lipophilicity, while the bromine atom may contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| Structure | Quinazolinone core |

| Substituents | Bromine, Methoxy |

Cytotoxic Activity

The cytotoxic properties of this compound have not been extensively documented. However, related quinazolinone derivatives have demonstrated cytotoxic effects in various cancer cell lines. For instance, studies on structurally similar compounds have shown IC₅₀ values ranging from 1.50 to 5.86 μM against different cancer cell lines . The cytotoxicity appears to correlate with structural modifications at specific positions on the quinazolinone scaffold.

A recent study evaluating the cytotoxicity of novel quinazoline derivatives reported an IC₅₀ value of 84.20 ± 1.72 µM for one derivative against normal cell lines, indicating selectivity towards tumorigenic cells . This suggests that further exploration into the cytotoxic profile of this compound could yield valuable insights.

Anticancer Potential

The anticancer potential of quinazolinone derivatives has been a focal point in medicinal chemistry. Compounds similar to this compound have been investigated for their ability to inhibit key pathways involved in cancer progression. For example, dual inhibitors targeting EGFR and VEGFR-2 have shown significant activity against various cancer cell lines .

Case Study:

One notable case study involved a series of quinazolinone derivatives that were tested against cancer cell lines. Compound 4 demonstrated comparable activity to sorafenib (a standard anticancer drug) with IC₅₀ values between 1.50–5.86 μM across multiple cell lines . This highlights the potential for this compound and its analogs in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding how modifications to the quinazolinone scaffold affect biological activity. Variations in substituents at key positions can significantly alter binding affinities and biological efficacy:

| Compound | Molecular Formula | IC₅₀ (µM) | Activity |

|---|---|---|---|

| This compound | C₉H₇BrN₂O₂ | TBD | Potentially cytotoxic |

| Compound 4 | C₉H₇BrN₂O | 1.50–5.86 | EGFR/VEGFR inhibitor |

| Sorafenib | C₂₂H₂₃ClF₂N₄O₃S | 5.47–7.26 | Standard anticancer drug |

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Microwave-assisted cyclization : Reacting 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde in dimethyl sulfoxide (DMSO) under microwave irradiation (100°C, 1 hour), followed by extraction and flash column chromatography (20–30% ethyl acetate in hexane) to achieve a 66% yield .

- Conventional reflux : Heating precursors (e.g., brominated intermediates with methoxy-substituted amines) in dry xylene under reflux overnight, followed by solvent removal and purification via ether trituration .

Key factors for yield optimization include solvent choice (polar aprotic solvents like DMSO enhance microwave reactions), temperature control, and purification methods (chromatography vs. recrystallization).

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C-NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H-NMR, while the bromine substituent deshields adjacent carbons, shifting aromatic signals to δ 120–140 ppm in ¹³C-NMR .

- IR Spectroscopy : Stretching vibrations for C=O (quinazolinone core) appear at ~1670 cm⁻¹, and C–Br bonds show peaks near 550–600 cm⁻¹ .

- HRMS : Accurate mass analysis confirms the molecular formula (e.g., [M+H]⁺ at m/z 331.167 for C₁₄H₁₁BrN₄O) .

Q. What are the key reactivity trends of the quinazolinone core when introducing bromo and methoxy substituents?

- Methodological Answer :

- Bromination : Electrophilic aromatic substitution (EAS) at the 6-position is favored due to the electron-withdrawing quinazolinone core, requiring reagents like N-bromosuccinimide (NBS) in acidic media .

- Methoxy introduction : Alkylation or nucleophilic substitution (e.g., using 3-methoxybenzylamine) under reflux conditions retains the core’s stability while modifying solubility .

Advanced Research Questions

Q. How can contradictory spectral data between this compound and its analogs be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from substituent electronic effects. For example:

- Methoxy vs. hydroxy groups : Methoxy substituents reduce hydrogen bonding, shifting quinazolinone C=O IR peaks by ~10–15 cm⁻¹ compared to hydroxy analogs .

- Bromine position : Para-bromo substitution (vs. ortho) alters aromatic coupling patterns in ¹H-NMR (e.g., doublets vs. singlets for adjacent protons) .

Use computational tools (DFT) to model electronic environments and validate experimental data .

Q. What strategies are effective for optimizing palladium-catalyzed cross-coupling reactions involving the bromo substituent?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 catalysts enable Suzuki-Miyaura couplings with arylboronic acids, achieving >95% yield for 8-aryl derivatives .

- Solvent/base systems : Use toluene/ethanol (3:1) with K₂CO₃ to minimize dehalogenation side reactions .

- Microwave acceleration : Reduce reaction time from 24 hours to 30 minutes while maintaining high regioselectivity .

Q. How does the methoxy group influence the compound’s pharmacokinetic properties in biological assays?

- Methodological Answer :

- Lipophilicity : Methoxy groups increase logP values by ~0.5–1.0 units compared to hydroxy analogs, enhancing membrane permeability .

- Metabolic stability : Methylation of hydroxy groups (to methoxy) reduces Phase II glucuronidation, as shown in hepatic microsome assays .

- Structural analogs : Compare with 8-nitro or 8-fluoro derivatives to isolate electronic vs. steric effects .

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

- Methodological Answer :

- Byproduct formation : Brominated byproducts (e.g., di-bromo derivatives) are removed via gradient column chromatography (hexane → ethyl acetate) .

- Solubility issues : The methoxy group improves solubility in ethyl acetate, enabling recrystallization from ether/hexane mixtures .

- Hydrazinyl derivatives : Use DMF/water partitioning to isolate hydrazine-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.